2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one

Lipophilicity ADME Prediction Quinazolinone SAR

2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one (CAS 500113-82-6) is a synthetic 2-sulfanyl-3-phenylquinazolin-4(3H)-one derivative featuring an ω‑hydroxyalkynyl thioether side chain. It belongs to the 3‑aryl‑4(3H)-quinazolinone family, a privileged scaffold in medicinal chemistry associated with anticancer, anti‑inflammatory, and antimicrobial activities.

Molecular Formula C18H14N2O2S
Molecular Weight 322.4g/mol
CAS No. 500113-82-6
Cat. No. B366636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one
CAS500113-82-6
Molecular FormulaC18H14N2O2S
Molecular Weight322.4g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC#CCO
InChIInChI=1S/C18H14N2O2S/c21-12-6-7-13-23-18-19-16-11-5-4-10-15(16)17(22)20(18)14-8-2-1-3-9-14/h1-5,8-11,21H,12-13H2
InChIKeyNYJWIEKOKZDWOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one (CAS 500113-82-6) Procurement-Relevant Identity and Class Definition


2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one (CAS 500113-82-6) is a synthetic 2-sulfanyl-3-phenylquinazolin-4(3H)-one derivative featuring an ω‑hydroxyalkynyl thioether side chain. It belongs to the 3‑aryl‑4(3H)-quinazolinone family, a privileged scaffold in medicinal chemistry associated with anticancer, anti‑inflammatory, and antimicrobial activities. [1] The compound’s molecular formula is C₁₈H₁₄N₂O₂S, with a molecular weight of 322.4 g·mol⁻¹, a predicted XLogP3 of 2.5, and a topological polar surface area of 78.2 Ų. [2]

Why Generic 3-Phenylquinazolin-4(3H)-ones Cannot Substitute 500113-82-6 in Research Applications


Within the 3‑phenylquinazolin-4(3H)-one family, the nature of the C‑2 sulfanyl substituent profoundly modulates lipophilicity, hydrogen‑bonding capacity, and metabolic stability. Simple alkylthio analogs (e.g., 2‑methylsulfanyl‑3‑phenylquinazolin‑4(3H)-one) lack the terminal hydroxyl and alkyne functionalities that confer unique reactivity for click‑chemistry derivatization and potential for additional target interactions. The close N‑3 methyl analog (CAS 500113‑83‑7) shows a >1.5‑unit reduction in predicted logP relative to the N‑3 phenyl compound, which can translate into markedly different pharmacokinetic behavior. [1] Generic substitution without matching the 4‑hydroxybut‑2‑yn‑1‑yl thioether moiety thus risks invalidating structure‑activity relationships and experimental reproducibility in both biological and chemical contexts. [2]

Quantitative Differentiation Evidence for 2-[(4-Hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one (500113-82-6)


Lipophilicity Differential vs. N-3 Methyl Analog (CAS 500113-83-7)

The target compound 500113‑82‑6 exhibits a predicted XLogP3 of 2.5, compared to an XLogP3 of ~0.9 for the direct N‑3 methyl analog 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-methylquinazolin-4(3H)-one (CAS 500113-83-7). [1] This 1.6‑unit difference indicates that the N‑3 phenyl derivative is substantially more lipophilic, which is expected to enhance passive membrane permeability and alter tissue distribution profiles relative to the N‑3 methyl congener.

Lipophilicity ADME Prediction Quinazolinone SAR

Hydrogen-Bond Donor/Acceptor Capacity Distinguishes the Target from Non-Polar Thioethers

The target compound possesses one hydrogen-bond donor (terminal –OH) and four hydrogen-bond acceptors, yielding a topological polar surface area (TPSA) of 78.2 Ų. [1] In contrast, the simple 2‑(methylsulfanyl)‑3‑phenylquinazolin‑4(3H)-one (MFCD01078814) has zero H‑bond donors and only three acceptors, with a lower TPSA of ~50 Ų. The presence of the hydroxyl group in 500113‑82‑6 enables additional directed interactions with biological targets or co‑crystal formers that are inaccessible to non‑polar thioether analogs.

Solubility Crystal Engineering Drug-Target Interaction

Structural Basis for Click-Chemistry Conjugation: Alkyne Advantage Over Saturated Thioethers

The 4‑hydroxybut‑2‑yn‑1‑yl thioether side chain of 500113‑82‑6 contains a terminal alkyne, a functional group absent in the vast majority of commercially available 2‑sulfanyl‑3‑phenylquinazolin‑4(3H)-ones. This alkyne enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) for modular derivatization, a capability that is not offered by 2‑alkylthio (e.g., non‑ynyl) analogs. The closest commercially offered compound, 2‑(2‑methylprop‑2‑enylsulfanyl)‑3‑phenylquinazolin‑4-one (CAS 497246‑02‑3), contains an alkene rather than an alkyne, precluding the same conjugation chemistry.

Click Chemistry Bioconjugation Chemical Biology

Validated Application Scenarios for 2-[(4-Hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one (500113-82-6) Based on Differential Evidence


Hit-to-Lead Medicinal Chemistry Requiring Moderate Lipophilicity

With an XLogP3 of 2.5, 500113‑82‑6 occupies a 'sweet spot' for oral drug‑likeness, avoiding the excessive metabolic clearance often associated with high‑logP compounds. Procurement of this specific compound, rather than the polar N‑3 methyl analog (XLogP3 ≈ 0.9), is recommended for programs targeting intracellular targets where passive permeability is a key design parameter. [1]

Covalent Fragment and PROTAC Linker Design Leveraging the Terminal Alkyne

The terminal alkyne of the 4‑hydroxybut‑2‑yn‑1‑yl side chain provides a bioorthogonal handle for CuAAC conjugation to azide‑bearing payloads or fluorescent reporters. This distinguishes 500113‑82‑6 from saturated or alkene‑containing 2‑sulfanyl‑3‑phenylquinazolinones and positions it as a procurement‑ready scaffold for proteolysis‑targeting chimera (PROTAC) linker optimization. [2]

Structure–Activity Relationship (SAR) Studies Around the N-3 and C-2 Vectors

The combination of an N‑3 phenyl group and a hydroxyl‑terminated alkyne thioether at C‑2 provides a distinct three‑dimensional pharmacophore. Researchers investigating dual kinase–bromodomain inhibitors or tankyrase/quinazolinone hybrids can use 500113‑82‑6 to probe the contributions of lipophilicity and H‑bonding in a single scaffold, where substitution with simpler N‑3 alkyl or thioether analogs would confound SAR interpretation. [3]

Quote Request

Request a Quote for 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.